molecular formula C13H13NO2 B13991154 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one

1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one

Cat. No.: B13991154
M. Wt: 215.25 g/mol
InChI Key: OINHGEBQNPOQFY-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core with a benzyl group substituted at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one typically involves the following steps:

    Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized through the reaction of benzyl chloride with a suitable hydroxyl-containing compound under basic conditions.

    Coupling with Pyridinone: The benzyl intermediate is then coupled with pyridinone under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The pyridinone ring can be reduced to form a dihydropyridinone derivative.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 1-(4-(Carboxyl)benzyl)pyridin-2(1H)-one.

    Reduction: Formation of 1-(4-(Hydroxymethyl)benzyl)dihydropyridin-2(1H)-one.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Methoxymethyl)benzyl)pyridin-2(1H)-one
  • 1-(4-(Ethoxymethyl)benzyl)pyridin-2(1H)-one
  • 1-(4-(Hydroxymethyl)phenyl)pyridin-2(1H)-one

Uniqueness

1-(4-(Hydroxymethyl)benzyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-[[4-(hydroxymethyl)phenyl]methyl]pyridin-2-one

InChI

InChI=1S/C13H13NO2/c15-10-12-6-4-11(5-7-12)9-14-8-2-1-3-13(14)16/h1-8,15H,9-10H2

InChI Key

OINHGEBQNPOQFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)CO

Origin of Product

United States

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